molecular formula C23H22N2O5S B11475077 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11475077
M. Wt: 438.5 g/mol
InChI Key: NQUVWCWKRODJCE-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the hydroxy, methoxy, and carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)propionic acid: Shares similar functional groups but has a different core structure.

    Methyl (4-hydroxy-3-methoxyphenyl)acetate: Contains similar aromatic substitutions but differs in the ester functionality.

    1-(4-hydroxy-3-methoxyphenyl)-1-butanone: Another compound with similar aromatic substitutions but a different carbonyl group.

Uniqueness

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is unique due to its thieno[2,3-b]pyridine core, which imparts specific chemical and biological properties not found in the similar compounds listed above

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-12-20-16(13-4-9-17(26)18(10-13)30-3)11-19(27)25-23(20)31-21(12)22(28)24-14-5-7-15(29-2)8-6-14/h4-10,16,26H,11H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

NQUVWCWKRODJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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